Cas no 1804920-26-0 (Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate is a specialized pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. The presence of both aminomethyl and ester functional groups enhances its versatility as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy moiety contributes to improved lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. The methoxy and ester groups further enable selective modifications, facilitating its use in multi-step synthetic routes. This compound is particularly suited for applications requiring precise structural tuning, such as drug discovery and material science, where its well-defined reactivity profile ensures consistent performance.
Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate structure
1804920-26-0 structure
Product name:Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate
CAS No:1804920-26-0
MF:C12H15F3N2O4
MW:308.253713846207
CID:4813279

Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate
    • Inchi: 1S/C12H15F3N2O4/c1-3-20-10(18)5-7-4-9(21-12(13,14)15)8(6-16)11(17-7)19-2/h4H,3,5-6,16H2,1-2H3
    • InChI Key: DRBJAAXFQBFECV-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(CC(=O)OCC)=NC(=C1CN)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 341
  • Topological Polar Surface Area: 83.7
  • XLogP3: 1.4

Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029084994-1g
Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate
1804920-26-0 97%
1g
$1,549.60 2022-04-01

Additional information on Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate

Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate: A Comprehensive Overview

Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate, with the CAS number 1804920-26-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with an aminomethyl group, a methoxy group, and a trifluoromethoxy group, along with an ethyl acetate moiety. These substituents contribute to its diverse chemical properties and potential applications.

The synthesis of Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate involves a series of intricate organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and acetylations. Recent advancements in catalytic methodologies have enabled more efficient and selective pathways for its production. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for research and industrial applications.

One of the most intriguing aspects of this compound is its biological activity. Studies have shown that Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate exhibits potent antimicrobial properties, particularly against gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymatic processes. Furthermore, preliminary research indicates that this compound may also possess anticancer potential, as it has demonstrated selective cytotoxicity against certain cancer cell lines.

The chemical stability of Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate is another critical factor that makes it suitable for various applications. Its resistance to hydrolysis under physiological conditions and its ability to maintain structural integrity in the presence of oxidizing agents make it a promising candidate for drug delivery systems. Recent studies have explored its use as a carrier for targeted drug delivery, where its stability ensures controlled release of therapeutic agents.

In terms of spectroscopic analysis, this compound has been thoroughly characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These analyses have provided valuable insights into its molecular structure and bonding patterns. For example, the presence of the trifluoromethoxy group was confirmed by the characteristic absorption bands in the IR spectrum, while the NMR data revealed the spatial arrangement of substituents around the pyridine ring.

Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate also plays a significant role in material science applications. Its ability to form self-assembled monolayers on various substrates has been leveraged in the development of advanced coatings with tailored optical and electronic properties. Recent breakthroughs in nanotechnology have further expanded its utility, with researchers exploring its potential as a building block for constructing nanostructured materials.

The environmental impact of Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate is another area of active research. Studies are currently underway to assess its biodegradability and toxicity to aquatic organisms. Preliminary findings suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term persistence in the environment. However, ongoing efforts aim to develop eco-friendly synthesis routes and disposal methods to mitigate these risks.

In conclusion, Ethyl 3-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate (CAS No: 1804920-26-0) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial innovation.

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